2-Benzoyl-3-thiophenecarboxylic acid 2-Benzoyl-3-thiophenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 30011-75-7
VCID: VC17164459
InChI: InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)11-9(12(14)15)6-7-16-11/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C12H8O3S
Molecular Weight: 232.26 g/mol

2-Benzoyl-3-thiophenecarboxylic acid

CAS No.: 30011-75-7

Cat. No.: VC17164459

Molecular Formula: C12H8O3S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-3-thiophenecarboxylic acid - 30011-75-7

Specification

CAS No. 30011-75-7
Molecular Formula C12H8O3S
Molecular Weight 232.26 g/mol
IUPAC Name 2-benzoylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)11-9(12(14)15)6-7-16-11/h1-7H,(H,14,15)
Standard InChI Key FGJUGEQAUPANNZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Benzoyl-3-thiophenecarboxylic acid belongs to the class of thiophene carboxylic acids, featuring a five-membered aromatic ring containing sulfur. Key identifiers include:

PropertyValueSource
CAS No.30011-75-7
Molecular FormulaC12_{12}H8_{8}O3_{3}S
Molecular Weight232.26 g/mol
IUPAC Name2-benzoylthiophene-3-carboxylic acid
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)O
InChIKeyFGJUGEQAUPANNZ-UHFFFAOYSA-N
SolubilityNot quantitatively reported

The benzoyl group enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

Comparative Analysis with Isomers

Structural isomers such as 3-benzoyl-2-thiophenecarboxylic acid (CAS 30006-03-2) exhibit distinct properties due to substitution pattern differences:

Property2-Benzoyl-3-isomer3-Benzoyl-2-isomer
Melting PointNot reported150–153°C
Storage ConditionsNot specified2–8°C
BioactivityUndocumentedAntimicrobial potential implied

The positional isomerism significantly affects physicochemical behavior, as seen in the higher melting point of the 3-benzoyl-2-isomer .

Synthesis and Preparation

General Methodologies

While no direct synthesis protocols for 2-benzoyl-3-thiophenecarboxylic acid are documented, analogous compounds suggest two primary routes:

  • Friedel-Crafts Acylation:
    Thiophene-3-carboxylic acid reacts with benzoyl chloride in the presence of Lewis acids (e.g., AlCl3_3) to introduce the benzoyl group. This method aligns with traditional electrophilic substitution mechanisms in aromatic systems.

  • Aqueous-Phase Cyclization:
    A patent (EP1064276B1) describes synthesizing substituted 2-benzo[b]thiophenecarboxylic acids via reaction of halobenzoyl compounds with mercaptoacetic acid under alkaline conditions . Though tailored to fused-ring systems, this approach could be adapted for simple thiophenes by modifying reactants.

Optimized Reaction Conditions

Key parameters from patented methods include:

  • Temperature: 100–124°C

  • Pressure: 343.9–3,439 hPa (5–50 psi)

  • Catalysts: Tetrabutylammonium bromide (TBAB) as a phase-transfer agent .

Example yields for related compounds exceed 85%, suggesting efficiency under optimized conditions .

Physicochemical and Spectroscopic Properties

Thermal Stability

Data for the exact compound are unavailable, but the 3-benzoyl-2-isomer melts at 150–153°C, indicating that substitution patterns critically influence thermal behavior .

Solubility and Partitioning

The amide derivative 3-(benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8) exhibits a solubility of 37.1 µg/mL, hinting that the parent carboxylic acid may have limited aqueous solubility. LogP values remain unmeasured but can be estimated via computational models.

Applications in Materials Science

Coordination Chemistry

The carboxylic acid group enables metal-organic framework (MOF) formation, with potential applications in catalysis or gas storage.

Polymer Modification

Benzoyl groups can act as photoinitiators in polymer synthesis, suggesting utility in UV-curable resins.

Analytical Characterization

Spectroscopic Techniques

  • NMR: Expected aromatic protons at δ 7.5–8.5 ppm (thiophene and benzoyl) .

  • IR: Stretching vibrations at ~1,700 cm1^{-1} (C=O) and ~2,500 cm1^{-1} (O-H).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity analysis.

Challenges and Future Directions

  • Synthetic Optimization: Scaling up production while minimizing byproducts.

  • Bioactivity Screening: Systematic in vitro assays to validate therapeutic potential.

  • Environmental Impact: Assessing biodegradation pathways for regulatory compliance.

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